Neuchromenin

Overview

Description

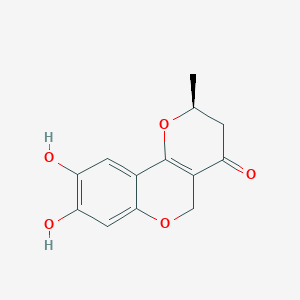

Neuchromenin is a microbial metabolite that was first isolated from the fungal strain Penicillium glabrum. It possesses a unique pyranochromene skeleton and has been noted for its ability to induce neurite outgrowth in PC12 cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of neuchromenin involves constructing a chromone ring from sesamol and coupling this intermediate to an aldehyde via a Morita-Baylis-Hillman reaction. The Morita-Baylis-Hillman adduct is then cyclized under acidic conditions, followed by the removal of a methylene group to afford this compound in nine steps from sesamol .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Neuchromenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Neuchromenin is a polyketide compound derived from marine fungi, particularly noted for its diverse biological activities. This article explores its applications in scientific research, focusing on its anti-inflammatory properties, potential as a therapeutic agent, and other notable effects observed in various studies.

Structure and Properties of this compound

This compound has a complex structure characterized by a pyran-chromene skeleton. Its molecular formula and specific stereochemistry contribute to its biological activities. The compound has been isolated from species such as Eupenicillium javanicum and Penicillium glabrum, with detailed structural elucidation performed using techniques like NMR and mass spectrometry.

Anti-Inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it inhibits the production of nitric oxide and prostaglandin E₂ in lipopolysaccharide-stimulated microglial and macrophage cells. The mechanism involves the downregulation of inflammation-related pathways, particularly those mediated by nuclear factor kappa B and p38 mitogen-activated protein kinase.

Table 2: Anti-Inflammatory Activity of this compound

| Cell Type | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| BV2 Microglial Cells | 2.7 | Inhibition of inducible nitric oxide synthase |

| RAW264.7 Macrophages | 4.7 | Inhibition of cyclooxygenase-2 |

Neuroprotective Properties

Research indicates that this compound promotes neurite outgrowth in PC12 pheochromocytoma cells, suggesting potential neuroprotective effects. This property may be beneficial in developing treatments for neurodegenerative diseases.

Protein Tyrosine Phosphatase Inhibition

This compound has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism. The compound's noncompetitive inhibition with an IC₅₀ value of 19.2 µM highlights its potential for managing metabolic disorders.

Case Study 1: Anti-Inflammatory Mechanism

A study conducted on the effects of this compound on LPS-induced inflammation in BV2 cells revealed that the compound significantly reduced the expression levels of pro-inflammatory cytokines. The findings support this compound's role as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Neuroprotective Effects

In a rat model, this compound was administered to assess its impact on neuronal health following oxidative stress. Results indicated an increase in neuronal survival rates and enhanced neurite outgrowth, reinforcing its neuroprotective potential.

Mechanism of Action

Neuchromenin exerts its effects primarily by inducing neurite outgrowth in PC12 cells. This process involves the activation of specific signaling pathways that promote neuronal differentiation and growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key proteins involved in neuronal development .

Comparison with Similar Compounds

Neuchromenin is unique due to its pyranochromene skeleton. Similar compounds include:

Myxotrichin C: Another metabolite from Penicillium glabrum with similar biological activities.

Deoxyfunicone: Shares structural similarities and biological activities with this compound.

Asterric Acid: Another fungal metabolite with comparable properties.

This compound stands out due to its potent neurite outgrowth-inducing activity, making it a valuable compound for neurobiological research.

Biological Activity

Neuchromenin is a secondary metabolite derived from the marine fungus Eupenicillium javanicum var. meloforme. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article compiles findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pyran-chromene skeleton, which is typical of citromycetin analogs. The absolute configuration of this compound has been determined to be S-configuration through synthetic studies of its enantiomers. Its structural elucidation primarily relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 306.34 g/mol |

| Configuration | S-configuration |

| Core Structure | Pyran-chromene |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.

Key Findings

-

Nitric Oxide Production Inhibition :

- In BV2 microglial cells, this compound exhibited an IC50 value of 2.7 µM for NO production inhibition.

- In RAW264.7 macrophage cells, the IC50 was reported at 4.7 µM.

-

Mechanism of Action :

- This compound's anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- It also affects signaling pathways associated with inflammation, particularly inhibiting nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.

Neuroprotective Effects

This compound has shown potential neuroprotective effects by promoting neurite outgrowth in PC12 pheochromocytoma cells, which are often used as a model for neuronal differentiation and neuroprotection.

Experimental Evidence

- In studies involving PC12 cells, this compound significantly induced neurite outgrowth, suggesting its potential role in nerve regeneration and protection against neurodegenerative conditions.

Summary of Biological Activities

| Activity Type | Model/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | BV2 Microglial Cells | 2.7 µM | Inhibition of NO production via iNOS downregulation |

| Anti-inflammatory | RAW264.7 Macrophage Cells | 4.7 µM | Inhibition of PGE2 production via COX-2 downregulation |

| Neuroprotective | PC12 Pheochromocytoma | N/A | Induction of neurite outgrowth |

Case Study 1: Inhibition of Inflammatory Mediators

A study conducted by researchers examined the effects of this compound on LPS-stimulated BV2 microglial cells. The results indicated that pre-treatment with this compound significantly reduced NO and PGE2 levels compared to untreated controls, confirming its potent anti-inflammatory effects.

Case Study 2: Neuroprotection in Rat Models

In vivo studies using rat models have demonstrated that this compound can promote neuronal survival and differentiation, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Properties

IUPAC Name |

(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSJAOFFFAYJH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.